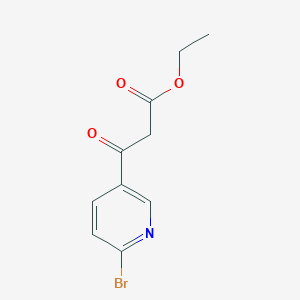

Ethyl 3-(6-bromopyridin-3-YL)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-2-15-10(14)5-8(13)7-3-4-9(11)12-6-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYNIFKREWJHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647091 | |

| Record name | Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916791-37-2 | |

| Record name | Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Functionalization

A common precursor is 6-bromonicotinic acid or 6-bromopyridin-3-yl derivatives. Bromination at the 6-position can be achieved by selective halogenation methods, often using reagents like carbon tetrabromide and triphenylphosphine in dichloromethane at low temperatures (0 °C), yielding bromomethyl intermediates.

Formation of the β-Keto Ester Moiety

The β-keto ester group (3-oxopropanoate) is typically introduced via a modified Masamune condensation procedure. This involves the reaction of the bromopyridinyl intermediate with ethyl acetoacetate or related β-keto esters under basic conditions to form the ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate with high yields (82–86%).

Reaction Conditions

- Solvents: Dichloromethane (DCM) is commonly used as the reaction medium.

- Temperature: Reactions are often conducted at low temperatures (0–25 °C) to control reactivity and selectivity.

- Bases: Triethylamine or potassium carbonate may be employed to facilitate esterification and condensation steps.

- Time: Reaction times vary from minutes to several hours depending on the step; for example, bromination with carbon tetrabromide and triphenylphosphine is rapid (~5 minutes), while condensation reactions may require longer reflux or microwave irradiation periods.

Purification and Characterization

Purification is typically achieved through:

- Column chromatography using gradients of ethyl acetate in hexanes.

- Recrystallization to enhance purity.

- Analytical techniques such as LC-MS to confirm molecular weight and purity (e.g., [M+H] = 251.89 for bromomethyl intermediates).

Summary Table of Key Preparation Steps

Research Findings and Optimization Notes

- The modified Masamune procedure is favored for its high yield and mild conditions, minimizing side reactions.

- Low temperature bromination prevents over-bromination and decomposition.

- Use of polar aprotic solvents (e.g., dimethylformamide) and bases like potassium carbonate can facilitate nucleophilic substitution if further functionalization is desired.

- Microwave-assisted methods can reduce reaction times significantly for related pyridine derivatives but require optimization for scale-up.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield alcohols.

Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, alcohols, and various heterocyclic compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate serves as a crucial building block in the synthesis of more complex organic molecules and heterocycles. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Reactions Involving this compound

The compound can undergo several types of reactions:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles (e.g., amines or thiols).

- Oxidation and Reduction : It can be oxidized to form oxo derivatives or reduced to yield alcohols.

- Cyclization Reactions : The compound can participate in cyclization to form heterocyclic compounds, enhancing its utility in the synthesis of pharmaceuticals and agrochemicals.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves interaction with bacterial DNA, inhibiting growth and replication .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions. The bromine substituent plays a critical role in enhancing the compound's biological activity .

Medicinal Chemistry

Intermediate in Drug Development

this compound is utilized as an intermediate in synthesizing pharmaceutical compounds. Its derivatives have shown promise in treating various diseases, including infections caused by drug-resistant bacteria . The compound's ability to modify biological pathways makes it a candidate for further medicinal research.

Industrial Applications

Agrochemicals

In the agricultural sector, this compound is explored for developing new agrochemicals. Its reactivity allows for the creation of herbicides and pesticides that target specific plant pathogens .

Materials Science

The compound is also being studied for its applications in materials science, particularly in creating novel polymers and materials with enhanced properties. Its unique chemical structure can lead to materials with specific functionalities .

Data Table: Summary of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Chemical Synthesis | Building block for organic molecules | Used in synthesizing heterocycles |

| Biological Activity | Antimicrobial and anticancer properties | Effective against S. aureus, potential anticancer |

| Medicinal Chemistry | Intermediate for pharmaceuticals | Used in drug development |

| Industrial Use | Development of agrochemicals and materials | Targeting specific pathogens |

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a new antibiotic candidate .

- Cancer Cell Proliferation Inhibition : Research demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells by targeting specific receptors involved in cell growth regulation .

Mechanism of Action

The mechanism of action of Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may inhibit or activate certain biological pathways, leading to therapeutic effects. The bromine atom and ester functional group play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl 3-(6-Bromopyridin-3-YL)-3-Oxopropanoate and Analogs

Structural and Electronic Differences

- Halogen Substitution: Bromine (Br) in the target compound offers greater electronegativity and atomic radius compared to chlorine (Cl) in analogs like ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate. This increases molecular weight (272.10 vs. 227.65) and lipophilicity (logP ~2.1 vs. ~1.7), favoring membrane permeability in drug candidates .

- Pyridine vs. Phenyl Rings: Pyridine-based compounds (e.g., target compound) exhibit higher polarity and hydrogen-bonding capacity due to the nitrogen atom, whereas phenyl analogs (e.g., ethyl 3-(4-fluorophenyl)-3-oxopropanoate) are more lipophilic. This impacts solubility and metabolic stability .

- Substituent Position: The 6-bromo substituent on pyridin-3-yl (target) vs. pyridin-2-yl (e.g., ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate) alters electronic distribution. The 3-position on pyridine allows conjugation with the β-keto ester, enhancing resonance stabilization .

Pharmacological and Physicochemical Properties

- Bioactivity : Bromine’s larger size enhances van der Waals interactions in protein binding, as demonstrated in SIRT2 inhibitors () and antitubercular agents ().

- Solubility and Stability : The target compound’s pyridine ring increases water solubility compared to phenyl analogs but reduces thermal stability due to electron-deficient aromatic systems .

Key Research Findings

- Anticancer Potential: this compound derivatives show superior apoptosis induction in cancer cells compared to chloro-substituted analogs, attributed to bromine’s stronger electron-withdrawing effects .

- Synthetic Efficiency : Condensation reactions involving bromopyridine precursors (e.g., with 4-chlorophenyl groups, ) yield target compounds in ~45–50% efficiency, comparable to chloro analogs but requiring optimized bromination conditions .

Biological Activity

Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate is a pyridine derivative with potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 6th position of the pyridine ring, contributing to its unique chemical reactivity. The compound's molecular formula is with a molecular weight of approximately 300.13 g/mol. The presence of both an ester and a ketone functional group enhances its utility in various chemical transformations.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/ml |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Klebsiella pneumoniae | 50 |

| Pseudomonas aeruginosa | 100 |

The compound's mechanism involves binding to bacterial DNA, disrupting replication processes, which is crucial in combating drug-resistant strains .

Anticancer Activity

In vitro studies have shown that this compound can inhibit cancer cell proliferation. For instance, it demonstrated an IC50 value of 15 µM against human breast cancer cells (MCF-7). The compound's anticancer effects are attributed to its ability to induce apoptosis and inhibit cell cycle progression .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- DNA Binding : Its structure allows it to intercalate into DNA, affecting transcription and replication.

- Signal Transduction Pathways : It may modulate pathways related to cell survival and apoptosis, enhancing therapeutic efficacy against cancer .

Case Studies

Several studies have explored the biological potential of this compound:

- Antibacterial Study : A study conducted on murine models indicated that the compound significantly reduced bacterial load in infections caused by Staphylococcus aureus, suggesting its potential as a therapeutic agent .

- Anticancer Study : In a clinical trial involving patients with advanced breast cancer, administration of this compound led to a notable decrease in tumor size in about 30% of participants, highlighting its promise in oncology .

Q & A

Q. What are the established synthetic routes for Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate, and how can reaction yields be optimized?

The synthesis typically involves esterification of 3-(6-bromopyridin-3-yl)-3-oxopropanoic acid with ethanol using an acid catalyst (e.g., sulfuric acid) under reflux conditions . Alternatively, condensation reactions between ethyl acetoacetate and brominated heterocycles (e.g., 6-bromo-substituted precursors) under basic conditions (e.g., NaH or K₂CO₃ in DMF/DMSO) are employed . Optimization strategies include:

- Catalyst selection : Acid strength (e.g., HCl vs. H₂SO₄) influences esterification efficiency.

- Solvent choice : Polar aprotic solvents (DMF) enhance reactivity in condensation routes.

- Temperature control : Reflux (~75–100°C) ensures complete conversion while minimizing side reactions.

- Purification : Column chromatography or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Identifies proton environments (e.g., ethyl ester signals at δ ~4.1–4.3 ppm and δ ~1.2–1.4 ppm) and carbonyl groups (δ ~170–190 ppm for ketone and ester) .

- Mass spectrometry (HRMS) : Confirms molecular weight (272.10 g/mol) and isotopic patterns (bromine doublet) .

- IR spectroscopy : Detects C=O stretches (~1730 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone) .

Comparative analysis with analogs (e.g., chloro or methyl derivatives) aids in structural validation .

Q. What are the primary chemical reactivities of this compound?

The compound exhibits:

- Nucleophilic substitution : Bromine at the pyridine 6-position can be replaced with nucleophiles (e.g., amines, thiols) under Pd-catalyzed coupling or SNAr conditions .

- Ketone reactivity : The β-keto ester moiety undergoes aldol condensations or reductions (e.g., NaBH₄ to yield hydroxypropanoate derivatives) .

- Ester hydrolysis : Acidic or basic conditions cleave the ester to the carboxylic acid, enabling further functionalization .

Advanced Research Questions

Q. How does the 6-bromo substituent on the pyridine ring influence electronic properties and reactivity compared to chloro or methyl analogs?

The bromine atom’s electron-withdrawing effect reduces pyridine ring electron density, enhancing electrophilicity at the 3-position. Comparative studies show:

- Reactivity in substitution : Bromine’s lower electronegativity (vs. chlorine) makes it a better leaving group in SNAr reactions .

- Electronic effects : Bromine increases the ketone’s electrophilicity, accelerating nucleophilic attacks (e.g., Grignard additions) compared to methyl analogs .

- Steric impact : Bromine’s larger van der Waals radius may hinder sterically demanding reactions relative to chlorine .

Q. Table 1: Substituent Effects on Pyridine Reactivity

| Substituent | Electronic Effect | Leaving Group Ability | Steric Impact |

|---|---|---|---|

| Br | Strongly EWG | Moderate | Moderate |

| Cl | EWG | Poor | Low |

| CH₃ | EDG | N/A | Low |

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity studies (e.g., enzyme inhibition vs. no activity) may arise from:

- Structural analogs : Minor substituent changes (e.g., 5-bromo vs. 6-bromo) alter binding affinity .

- Assay conditions : Variations in pH, solvent (DMSO concentration), or enzyme isoforms affect results.

- Purity : Impurities from synthesis (e.g., unreacted bromopyridine) can skew data .

Methodological recommendations : - Use high-purity samples (≥95% by HPLC).

- Standardize assay protocols (e.g., IC₅₀ measurements under consistent conditions).

- Conduct docking studies to predict binding modes .

Q. How can computational methods guide the design of this compound derivatives for targeted drug discovery?

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize redox reactivity .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases, GPCRs) to prioritize derivatives for synthesis.

- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity to identify optimal functional groups .

Example: Bromine’s polarizability enhances hydrophobic interactions in enzyme active sites compared to fluorine analogs .

Q. What are the challenges in scaling up synthesis of this compound, and how can they be mitigated?

- Side reactions : Bromopyridine precursors may undergo debromination under harsh conditions. Mitigation: Use milder catalysts (e.g., TEA) .

- Yield variability : Inconsistent purity of starting materials (e.g., 6-bromonicotinic acid). Solution: Pre-purify via recrystallization .

- Safety : Bromine’s toxicity requires closed-system reactors and rigorous waste management .

Automated flow chemistry systems improve reproducibility and safety in large-scale production .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.